2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Overview
Description
2-(Pyrrolidin-2-yl)pyridine dihydrochloride is an organic compound with the molecular formula C9H14Cl2N2. It is a white solid that is soluble in water and various organic solvents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Mode of Action
It is known that similar compounds can inhibit the activity of enzymes such as collagen prolyl-4-hydroxylase . This inhibition could potentially alter the structure and function of collagen, a key structural protein in the body.
Biochemical Pathways
If this compound does indeed inhibit collagen prolyl-4-hydroxylase, it would affect the collagen biosynthesis pathway . This could lead to downstream effects on tissue structure and function, given the crucial role of collagen in these areas.
Result of Action
If this compound does inhibit collagen prolyl-4-hydroxylase, it could potentially alter the structure and function of collagen, affecting tissue structure and function .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-2-yl)pyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in collagen production, which is crucial in various physiological and pathological processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the production of hydroxyproline, a marker of collagen synthesis, in HSC-T6 cells . This reduction indicates that this compound can modulate gene expression related to collagen production, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of prolyl-4-hydroxylase, inhibiting its activity and leading to decreased collagen synthesis . This inhibition is crucial for understanding the compound’s role in modulating biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting collagen synthesis without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux. For instance, its interaction with prolyl-4-hydroxylase affects the levels of hydroxyproline, a key metabolite in collagen synthesis . These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of pyrrolidine with pyridine derivatives. One common method is the reaction of pyrrolidine with 2-bromopyridine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyrrolidine-substituted pyridines .
Scientific Research Applications
2-(Pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)pyridine: A similar compound without the dihydrochloride salt form.
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring structure but different functional groups.
Uniqueness
2-(Pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Properties
IUPAC Name |
2-pyrrolidin-2-ylpyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKHJMFAUWFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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